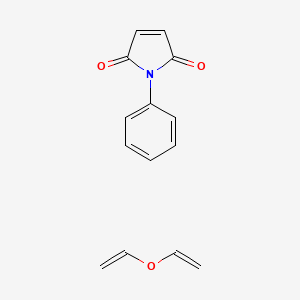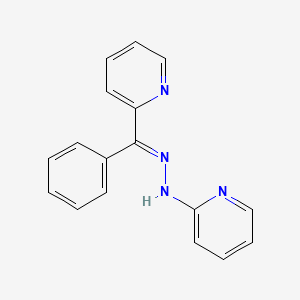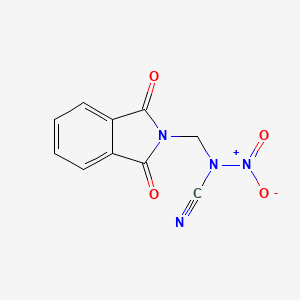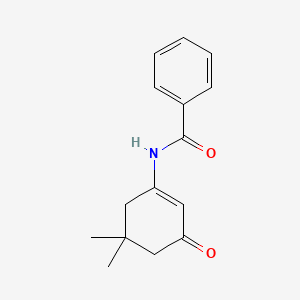![molecular formula C10H19NO4PS2+ B14691491 N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine CAS No. 33997-61-4](/img/structure/B14691491.png)
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine is a complex organosulfur compound It features a unique structure that includes an ethoxymethyl group, a sulfanylidene group, and a phosphaniumyl group, all attached to an L-valine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine typically involves the condensation of ethoxymethyl sulfanyl compounds with L-valine derivatives. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfenamides, sulfinamides, and sulfonamides . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines. The process is designed to be efficient, environmentally friendly, and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfinyl and sulfonyl groups back to sulfanyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and sulfuryl chloride (SOCl₂), and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve mild temperatures and solvents like methanol or acetonitrile .
Major Products
The major products formed from these reactions include sulfinamides, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for drug development.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine exerts its effects involves the interaction of its sulfanyl and phosphaniumyl groups with molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfenamides: These compounds share the sulfur-nitrogen bond and are used in similar applications.
Sulfinamides: These compounds have a similar structure but differ in the oxidation state of the sulfur atom.
Sulfonamides: These compounds are more oxidized forms and are widely used in pharmaceuticals.
Uniqueness
N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine is unique due to its combination of an ethoxymethyl group, a sulfanylidene group, and a phosphaniumyl group attached to an L-valine backbone. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
33997-61-4 |
|---|---|
Formule moléculaire |
C10H19NO4PS2+ |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]sulfanyl-(ethoxymethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C10H18NO4PS2/c1-4-15-6-16(17)18-5-8(12)11-9(7(2)3)10(13)14/h7,9H,4-6H2,1-3H3,(H-,11,12,13,14)/p+1/t9-/m0/s1 |
Clé InChI |
AYLPSMHMHWEKCZ-VIFPVBQESA-O |
SMILES isomérique |
CCOC[P+](=S)SCC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CCOC[P+](=S)SCC(=O)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


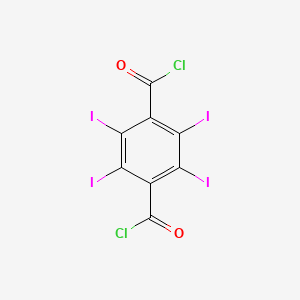
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
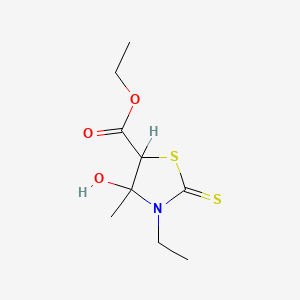
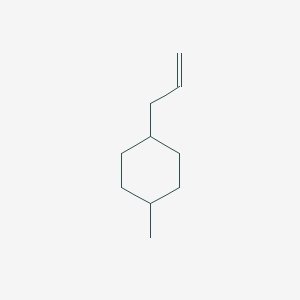
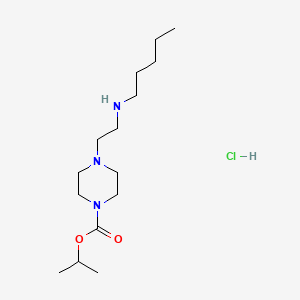
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
